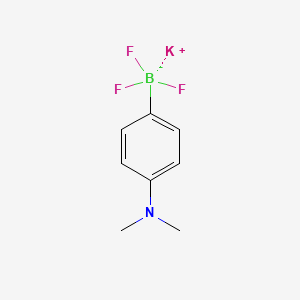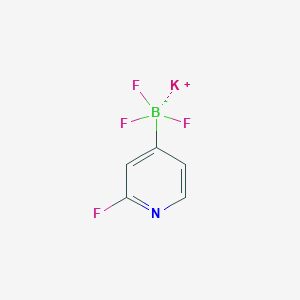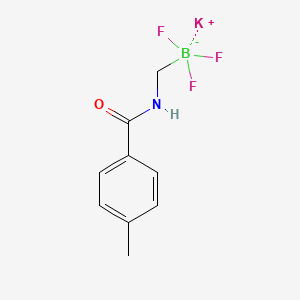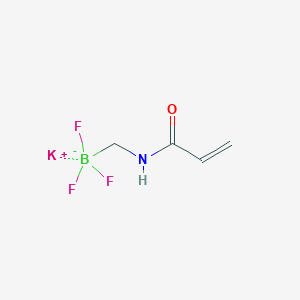
Potassium acrylamidomethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium acrylamidomethyltrifluoroborate is an organoboron compound with the molecular formula C4H6BF3NO.K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acrylamidomethyltrifluoroborate can be synthesized through the reaction of acrylamide with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions often require moderate temperatures and can be completed within a few hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous-flow chemistry techniques have been employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium acrylamidomethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents.
Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium acrylamidomethyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium acrylamidomethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Activation: The palladium catalyst activates the organotrifluoroborate compound.
Transmetalation: The activated compound undergoes transmetalation with the palladium catalyst, forming a palladium-organotrifluoroborate intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoroborate: A simpler analog used in similar cross-coupling reactions.
Potassium bromomethyltrifluoroborate: Another variant with a bromomethyl group, used in different synthetic applications.
Uniqueness: Potassium acrylamidomethyltrifluoroborate is unique due to its acrylamide moiety, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-[(prop-2-enoylamino)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF3NO.K/c1-2-4(10)9-3-5(6,7)8;/h2H,1,3H2,(H,9,10);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPPVERKNMUSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)C=C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
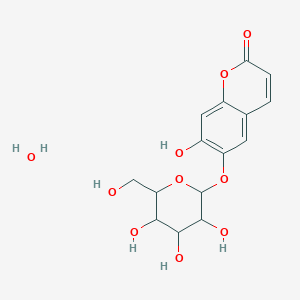
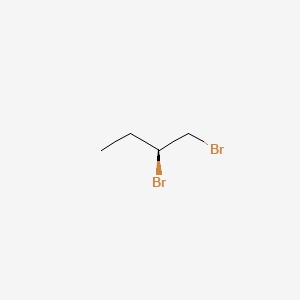
![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)
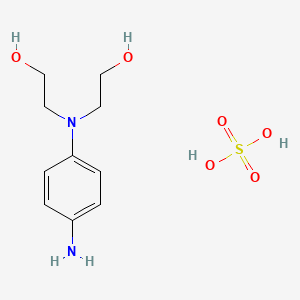

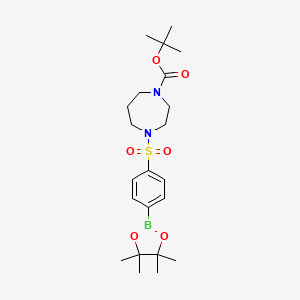
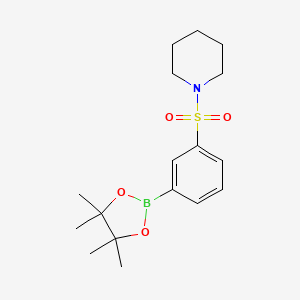
![6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7889130.png)
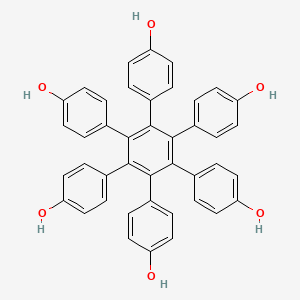
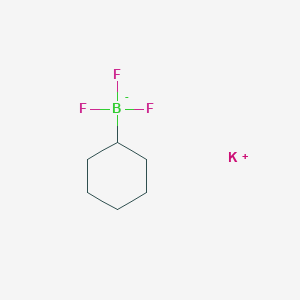
![potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide](/img/structure/B7889144.png)
